methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are an important class of lactones composed of benzene fused to an α-pyrone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can be synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The compound’s coumarin moiety can interact with enzymes and receptors through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Methyl 4-{[7-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
Uniqueness
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the combination of the coumarin moiety with the benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C17H13NO4 with a molecular weight of approximately 299.29 g/mol. It is characterized by a coumarin core linked to a benzoate moiety through an amide bond, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H13NO4 |
Molecular Weight | 299.29 g/mol |
CAS Number | [To be determined] |
Melting Point | [To be determined] |
Solubility | [To be determined] |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In vitro studies reported an IC50 value of approximately 18.36 μM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent . The compound's activity was compared to standard chemotherapy drugs, revealing a comparable efficacy profile.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 μg/mL |
Escherichia coli | 6.25 μg/mL |
Pseudomonas aeruginosa | 12.5 μg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Inhibition of VEGFR : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C18H13NO5 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO5/c1-23-18(22)11-6-2-4-8-13(11)19-17(21)16-10-14(20)12-7-3-5-9-15(12)24-16/h2-10H,1H3,(H,19,21) |
InChI Key |
SFTZFFHJSQWSRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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